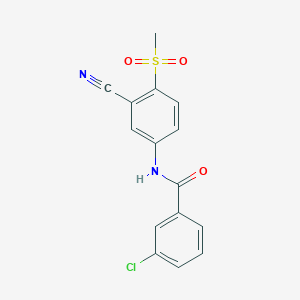
3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C15H11ClN2O3S and its molecular weight is 334.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide, with the CAS number 320421-59-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClN2O3S, with a molecular weight of approximately 334.78 g/mol. The compound features a chloro group, a cyano group, and a methylsulfonyl group attached to a benzenecarboxamide backbone.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of functional groups like the cyano and methylsulfonyl groups enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties . In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies on human breast cancer cells showed significant reductions in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It was found to act as an inhibitor of specific kinases involved in signaling pathways associated with cancer progression. For example, it inhibited the activity of the PI3K/Akt pathway, which is crucial for cell survival and growth.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
-
In Vitro Study on Breast Cancer Cells
- Objective: To evaluate the cytotoxic effects on MCF-7 cells.
- Findings: The compound reduced cell viability significantly at concentrations above 10 µM, with morphological changes indicative of apoptosis.
-
Animal Model for Inflammation
- Objective: To assess anti-inflammatory effects using a carrageenan-induced paw edema model.
- Findings: Administration of the compound resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Safety and Toxicity
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents indicated no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully establish its safety for clinical use.
Propiedades
IUPAC Name |
3-chloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-22(20,21)14-6-5-13(8-11(14)9-17)18-15(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWOBHONDGYQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













